molecular formula C10H12FNO2 B14841622 Ethyl 2-fluoro-5-methylpyridine-4-acetate

Ethyl 2-fluoro-5-methylpyridine-4-acetate

Cat. No.: B14841622
M. Wt: 197.21 g/mol
InChI Key: OMGSBZYJMSSVAO-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-5-methylpyridine-4-acetate is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and lipophilicity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-fluoro-5-methylpyridine-4-acetate typically involves the fluorination of pyridine derivatives. One common method is the use of Selectfluor® as a fluorinating agent. The reaction conditions often include mild temperatures and the presence of a base to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs scalable methods such as the Balz-Schiemann reaction or the Umemoto reaction. These methods are chosen for their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoro-5-methylpyridine-4-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-fluoro-5-methylpyridine-4-acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-5-methylpyridine-4-acetate involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

    2-Fluoro-4-methylpyridine: Another fluorinated pyridine with similar properties.

    Ethyl 4-fluoro-2-methylpyridine-3-acetate: A structural isomer with different substitution patterns.

Uniqueness: Ethyl 2-fluoro-5-methylpyridine-4-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its enhanced metabolic stability and lipophilicity make it particularly valuable in drug development .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 2-(2-fluoro-5-methylpyridin-4-yl)acetate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)5-8-4-9(11)12-6-7(8)2/h4,6H,3,5H2,1-2H3

InChI Key

OMGSBZYJMSSVAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=NC=C1C)F

Origin of Product

United States

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